REACTION_CXSMILES
|
C([N:8]1[CH2:24][CH2:23][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:14](=[O:22])[CH:13]=[CH:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:25]>C(O)(C)C.O.[Pd]>[ClH:25].[C:16]1([N:15]2[C:11]3([CH2:23][CH2:24][NH:8][CH2:9][CH2:10]3)[CH2:12][CH2:13][C:14]2=[O:22])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:5.6|
|
Name
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8-benzyl-1-phenyl-1,8-diaza-spiro[4.5]dec-3-en-2-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(C=CC(N2C2=CC=CC=C2)=O)CC1
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)N1C(CCC12CCNCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |